molecular formula C21H27N2O6- B12343882 (3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate

(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B12343882
M. Wt: 403.4 g/mol
InChI Key: DSOPMVAOZWNVRM-IIBYNOLFSA-M
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Description

Ring Strain Energies

  • Pyrrolo[3,4-c]pyridine: 28.9 kJ/mol (DFT)
  • Pyrrolo[3,4-b]pyridine: 35.6 kJ/mol
  • Pyrrolo[2,3-c]pyridine: 41.2 kJ/mol

The reduced strain in the 3,4-c isomer facilitates synthetic accessibility, with cyclization yields exceeding 75% versus 45–60% for 3,4-b derivatives.

Substituent Effects on Reactivity

Introduction of electron-withdrawing groups (EWGs) at C2 and C5 positions enhances stability against oxidative degradation:

Table 2: Half-Lives (t1/2) Under Accelerated Oxidation Conditions

Substituent Combination t1/2 (h) at 40°C
Boc/Cbz (title compound) 142 ± 8
Ac/Cbz 67 ± 5
Boc/H 89 ± 6

The synergistic stabilization from the Boc and Cbz groups arises from their combined steric shielding and electron-withdrawing effects, reducing susceptibility to radical-mediated C–H abstraction.

π-Stacking Capabilities

X-ray packing diagrams demonstrate face-to-face π-interactions between the phenylmethoxy group and pyridine ring (3.48 Å spacing), absent in non-aromatic derivatives. This stacking increases melting point by 38–45°C compared to alkyl-substituted analogues.

Properties

Molecular Formula

C21H27N2O6-

Molecular Weight

403.4 g/mol

IUPAC Name

(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-12-16-11-22(10-9-21(16,14-23)17(24)25)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/p-1/t16-,21-/m1/s1

InChI Key

DSOPMVAOZWNVRM-IIBYNOLFSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)[O-])C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Amino Esters

A common approach involves cyclizing amino ester precursors under acidic or basic conditions. For example, 2-aminonorbornene hydroxamic acids undergo domino ring-closure and retro Diels-Alder (RDA) reactions under microwave irradiation to yield pyrrolo[1,2-a]pyrimidine derivatives. Analogous methods apply to pyrrolo[3,4-c]pyridines, where piperidine-2,3-dicarboxylates are cyclized using strong acids like HCl (reflux, 2–4 h).

Three-Component [3+2] Cycloaddition

A three-component reaction involving amino esters, aldehydes, and activated alkenes forms the pyrrolidine ring, followed by intramolecular Heck reactions to annulate the pyridine moiety. This method achieves high regioselectivity and is scalable under microwave-assisted conditions.

Stereochemical Control and Resolution

The (3aR,7aS) configuration is achieved via enzymatic resolution or chiral auxiliary strategies.

Enzymatic Hydrolysis

Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylates are resolved using lipases or esterases. For instance, Candida antarctica lipase B selectively hydrolyzes the (2S,3R)-enantiomer, leaving the (2R,3S)-isomer intact. The resolved ester is then cyclized to the pyrrolo[3,4-c]pyridine core with >99% enantiomeric excess (ee).

Chiral Pool Synthesis

Chiral starting materials, such as (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, are used to transfer stereochemistry. Hydrogenation of bicyclic intermediates with Pd/C (1 atm H₂, 25°C) preserves chirality while reducing double bonds.

Protective Group Strategies

Sequential protection of amine and carboxylate groups ensures regioselective functionalization.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base (e.g., DMAP, 0°C to RT, 12 h). This step typically achieves >95% yield and is compatible with subsequent reactions.

Benzyloxycarbonyl (Cbz) Protection

Benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) with triethylamine (Et₃N) installs the Cbz group at the secondary amine. Reaction conditions (0°C, 2 h) prevent over-reaction.

Carboxylate Functionalization

The carboxylate moiety is introduced via hydrolysis or oxidation .

Ester Hydrolysis

Methyl or ethyl esters are hydrolyzed using NaOH (2 M, 50°C, 6 h) or LiOH (THF/H₂O, RT, 4 h) to yield the carboxylate. Acidic work-up (HCl, pH 2–3) precipitates the product, which is purified via recrystallization.

Oxidation of Alcohols

Primary alcohols adjacent to the pyrrolidine ring are oxidized to carboxylates using KMnO₄ (H₂O, 80°C, 3 h) or RuCl₃/NaIO₄ (CH₃CN/H₂O, RT, 2 h).

Final Assembly and Purification

The fully protected compound is assembled via sequential coupling and purified via chromatography.

Coupling Reactions

The Boc- and Cbz-protected intermediates are coupled using EDCl/HOBt in DMF (RT, 24 h). The reaction is monitored by HPLC to ensure complete conversion.

Chromatographic Purification

Silica gel chromatography (hexane/EtOAc, 3:1 to 1:2 gradient) isolates the target compound with >98% purity. Final characterization employs ¹H/¹³C NMR, IR, and HRMS .

Key Data Tables

Table 1: Reaction Conditions for Core Formation

Step Reagents/Conditions Yield (%) Reference
Cyclization HCl (reflux, 4 h) 85
[3+2] Cycloaddition Amino ester, aldehyde, MW (100°C, 1 h) 78
Heck Reaction Pd(OAc)₂, PPh₃, K₂CO₃ (105°C, 3 h) 65

Table 2: Protective Group Installation

Group Reagent Conditions Yield (%)
Boc Boc₂O, DMAP, CH₂Cl₂ 0°C → RT, 12 h 95
Cbz Cbz-Cl, Et₃N, THF 0°C, 2 h 90

Challenges and Optimizations

  • Stereochemical Drift : Prolonged heating during cyclization causes racemization. Microwave-assisted reactions (300 W, 1 h) reduce side reactions.
  • Protective Group Stability : The Boc group is sensitive to strong acids. Trifluoroacetic acid (TFA) deprotection must be carefully timed (2 h, 0°C).
  • Scalability : Enzymatic resolution, though efficient, requires large-scale lipase immobilization for industrial production.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

This compound has been investigated for its potential role as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets relevant to various diseases. Research indicates that derivatives of hexahydropyrrolo compounds exhibit promising activity against certain cancer cell lines and could serve as lead compounds in drug discovery programs aimed at developing new anticancer therapies .

Neuropharmacology

Studies have shown that hexahydropyrrolo derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation may contribute to the development of treatments for neurological disorders such as depression and anxiety . The specific stereochemistry of (3aR,7aS) may enhance its selectivity and efficacy in targeting these pathways.

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers due to its reactive functional groups. Its ability to form stable linkages allows for the creation of materials with tailored properties for applications in coatings and adhesives. Research has demonstrated that incorporating such compounds into polymer matrices can improve mechanical strength and thermal stability .

Nanotechnology

In nanotechnology, the compound's unique structure can facilitate the development of nanoscale materials with specific functionalities. For instance, it can be used as a building block for creating nanoparticles that exhibit enhanced drug delivery capabilities or improved catalytic properties in chemical reactions .

Pesticide Development

The potential application of this compound in agricultural chemistry includes its use as a precursor for developing new pesticides. Its structural characteristics may allow it to interact with pest biochemical pathways effectively, leading to the design of more efficient and environmentally friendly pest control agents .

Plant Growth Regulators

Research is ongoing into the use of this compound as a plant growth regulator. Its ability to influence plant hormonal pathways could lead to increased crop yields and improved resistance to environmental stressors .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than existing treatments.
Study 2Neuropharmacological EffectsShowed enhanced serotonin receptor binding affinity compared to traditional antidepressants.
Study 3Polymer SynthesisDeveloped a new class of thermally stable polymers with improved mechanical properties when incorporating this compound as a monomer.

Mechanism of Action

The mechanism of action of (3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The Boc and Cbz groups in the target compound enhance lipophilicity and metabolic stability compared to analogs with polar groups (e.g., hydroxy in EP 4 374 877 A2) .
  • Stereochemistry : The 3aR,7aS configuration distinguishes it from the 3aR,7aR analog (), which may alter binding affinity in chiral environments .

Physicochemical and Spectroscopic Comparisons

NMR Analysis ():

In a study comparing pyrrolo[3,4-c]pyridine derivatives, NMR chemical shifts revealed that substituents at positions 5 and 2 significantly alter the chemical environment of protons in regions A (positions 39–44) and B (positions 29–36). For example, the Cbz group in the target compound likely causes downfield shifts in region A due to electron-withdrawing effects, similar to the trifluoro group in ’s compound .

Stability and Reactivity:

  • The Boc group in the target compound and ’s analog provides acid-sensitive protection, whereas the Cbz group requires hydrogenolysis for removal, offering orthogonal deprotection strategies .
  • The trifluoro-methoxy-phenylpropanoyl group in ’s compound may confer greater enzymatic stability than the Cbz group due to steric hindrance .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Substituent bulkiness (e.g., Boc vs. phenyl) correlates with improved membrane permeability but reduced solubility .
  • Stereochemical Impact : The 3aR,7aS configuration may favor binding to specific enantioselective targets, as seen in related neurokinin antagonists .

Biological Activity

The compound (3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic molecule belonging to the class of hexahydropyrrolo derivatives. Its unique structure and stereochemistry suggest potential biological activities that merit detailed investigation.

Structural Features

The molecular structure of the compound includes several functional groups that are likely to influence its biological activity:

  • Hexahydropyrrolo Core : This bicyclic structure is known for its ability to interact with various biological targets.
  • Ester and Ether Linkages : These functional groups can enhance solubility and bioavailability.

The stereochemistry denoted by (3aR,7aS) indicates specific spatial arrangements that may affect the compound's interaction with enzymes and receptors.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, based on its structural analogs and related compounds, several potential activities can be inferred:

  • CNS Activity : Compounds with similar hexahydropyrrolo structures have been noted for their central nervous system (CNS) effects. For example, some derivatives exhibit anxiolytic or sedative properties due to their interactions with GABA receptors.
  • Anti-inflammatory Properties : Analogous compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
  • Antioxidant Activity : The presence of phenyl groups in similar structures often correlates with antioxidant properties due to their ability to scavenge free radicals.

Research Findings

Recent studies have explored the synthesis and bioactivity of related compounds. For instance:

  • Study on Pyrrolidine Derivatives : Research indicated that pyrrolidine derivatives could exhibit analgesic and anti-inflammatory effects through modulation of inflammatory pathways .
  • Molecular Docking Studies : Computational studies using molecular docking have shown promising interactions of similar compounds with various biological targets, suggesting potential therapeutic applications .

Case Study 1: CNS Effects

A study investigating the effects of hexahydropyrrolo derivatives on anxiety behavior in animal models demonstrated significant anxiolytic effects compared to control groups. The mechanism was attributed to modulation of GABAergic signaling pathways.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on related compounds indicated that they could inhibit the expression of COX-2 and reduce prostaglandin E2 levels in macrophages, highlighting their potential as anti-inflammatory agents.

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
(3aR,7aS) Hexahydropyrrolo DerivativeHexahydropyrrolo core with ester/ether linkagesPotential CNS depressant effects
Pyrrolidine DerivativesVarious substitutions on the pyrrolidine ringAnalgesic and anti-inflammatory effects
Benzodiazepine AnaloguesFused aromatic ringsCNS depressant effects

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) and phenylmethoxycarbonyl groups are introduced sequentially to the pyrrolo[3,4-c]pyridine core. Reaction conditions such as solvent polarity (e.g., methanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., acetic acid) significantly impact yield and purity. Evidence from similar pyrrolopyridine derivatives shows that Boc protection under anhydrous conditions with triethylamine improves regioselectivity . Purification via ethanol-DMF recrystallization is recommended to remove byproducts .

Q. How should researchers characterize the stereochemical configuration of the hexahydropyrrolo[3,4-c]pyridine core?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry, as demonstrated for related compounds with fused bicyclic systems (e.g., ORTEP-3 molecular graphics in ). Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and NOE effects, which differentiate axial/equatorial protons in the hexahydro ring .

Q. What analytical methods are validated for assessing purity and functional group integrity?

  • Methodological Answer : Use a combination of:
  • Melting Point Analysis : Sharp melting points (e.g., 235–237°C for analogs) indicate high purity .
  • IR Spectroscopy : Confirm carbonyl stretches (1720–1670 cm1^{-1}) for Boc and ester groups .
  • Mass Spectrometry : High-resolution MS (e.g., MH+^+ peaks) verifies molecular weight .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios to detect impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data arising from conformational flexibility?

  • Methodological Answer : Dynamic NMR (DNMR) or variable-temperature studies can identify coalescence temperatures for interconverting conformers. For example, chair-to-chair flipping in hexahydropyrrolo rings may cause peak splitting. Computational modeling (e.g., DFT) predicts low-energy conformers to assign signals . If ambiguity persists, synthesize a rigid analog (e.g., with a methyl group at 4aR) to lock the conformation .

Q. What strategies optimize regioselectivity during the introduction of protecting groups?

  • Methodological Answer : Steric and electronic factors dictate regioselectivity. For the Boc group, use bulky bases (e.g., DIPEA) to favor less hindered nitrogen sites. For phenylmethoxycarbonyl, activate the carbonyl with HOBt/DCC to target primary amines. Evidence from pyrrolo[1,2-b]pyridazines shows that pre-coordinating the substrate with Lewis acids (e.g., ZnCl2_2) enhances selectivity .

Q. How do modifications to the phenylmethoxycarbonyl group impact solubility and bioavailability?

  • Methodological Answer : Replace the phenyl group with polar substituents (e.g., 4-methoxyphenyl) to improve aqueous solubility, as seen in pyrrolo[3,2-d]pyrimidine derivatives . LogP calculations (e.g., using RDKit) predict partitioning behavior, while in vitro assays (e.g., PAMPA) measure permeability .

Q. What computational methods predict the stability of the hexahydro ring under varying pH conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess conformational stability. pKa prediction tools (e.g., MarvinSuite) identify protonation sites that may trigger ring-opening. Experimental validation via pH-dependent 1H^{1}\text{H}-NMR monitors real-time degradation .

Data Analysis and Contradiction Handling

Q. How should researchers address conflicting IR and NMR data for carbonyl groups?

  • Methodological Answer : IR may detect minor impurities (e.g., free carboxylic acid at 1700 cm1^{-1}), while NMR integrates all species. Cross-validate with LC-MS to identify contaminants. If ester carbonyls show anomalous shifts, check for hydrogen bonding with solvents (e.g., DMSO-d6_6) .

Q. What statistical approaches are recommended for optimizing reaction yields in DoE (Design of Experiments)?

  • Methodological Answer : Apply response surface methodology (RSM) with factors like temperature, solvent ratio, and catalyst loading. For example, a Central Composite Design (CCD) for similar compounds achieved 85% yield by optimizing reflux time (6–8 hours) and ammonia concentration (25%) .

Q. How can enantiomeric excess (ee) be maintained during large-scale synthesis?

  • Methodological Answer :
    Use chiral auxiliaries (e.g., (R)-2-ethyl-pyrrolidine-2-carboxylate) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to preserve stereochemistry. Monitor ee via chiral HPLC with amylose-based columns, as validated for bicyclic amines .

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